molecular formula C12H18N2O B1309912 2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine CAS No. 878733-59-6

2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine

Cat. No.: B1309912
CAS No.: 878733-59-6
M. Wt: 206.28 g/mol
InChI Key: JTDDQVZMAYCEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine is an organic compound that features a phenylamine structure with a pyrrolidine ring attached via an ethoxy linker

Scientific Research Applications

2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and receptor binding.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Future Directions

The future directions for research on “2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities . This could lead to the development of new therapeutic agents or the discovery of new chemical reactions .

Biochemical Analysis

Biochemical Properties

2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate the activity of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), which are crucial for regulating cell survival and migration . These interactions are primarily through phosphorylation, which alters the activity of these kinases and subsequently affects downstream signaling pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis in human non-small cell lung cancer cells by modulating mitochondrial-mediated pathways . Additionally, it inhibits cell migration by downregulating the activity of matrix metalloproteinases (MMP-2 and MMP-9), which are essential for cancer cell motility .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It exerts its effects by inhibiting or activating enzymes and altering gene expression. For example, it binds to ERK and JNK, leading to their phosphorylation and subsequent activation or inhibition . This modulation of kinase activity results in changes in cell proliferation, apoptosis, and migration.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that its pro-apoptotic and anti-migratory effects are sustained over extended periods, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anti-proliferative and pro-apoptotic effects without causing toxicity . At higher doses, it may induce adverse effects, including toxicity and organ damage. These threshold effects highlight the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it affects the activity of enzymes involved in the phosphorylation of kinases, which are critical for cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s ability to cross cellular membranes and reach target sites is essential for its biological activity .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. It may be directed to particular organelles through targeting signals or post-translational modifications. This subcellular localization is crucial for its function, as it ensures that the compound reaches its intended targets and exerts its effects efficiently .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine typically involves the reaction of 2-chloroethanol with pyrrolidine to form 2-(pyrrolidin-1-yl)ethanol. This intermediate is then reacted with 2-aminophenol under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the phenylamine group, converting it to the corresponding aniline derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted phenylamine derivatives.

Comparison with Similar Compounds

  • 2-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid
  • 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid

Comparison: Compared to its analogs, 2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine is unique due to its phenylamine core, which imparts distinct chemical properties and biological activities. The presence of the ethoxy linker and pyrrolidine ring in all these compounds provides a common structural motif, but the variations in the aromatic core lead to differences in reactivity and application potential.

Properties

IUPAC Name

2-(2-pyrrolidin-1-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-11-5-1-2-6-12(11)15-10-9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDDQVZMAYCEPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424634
Record name 2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878733-59-6
Record name 2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.